
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C15H19FO2 . It has a molecular weight of 250.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is 1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a powder that is stored at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.科学的研究の応用
1. Enzymatic Oxygen Scavenging System for Improved Dye Stability
An enzymatic oxygen scavenging system was developed to improve dye stability in single-molecule fluorescence experiments. This system is crucial for studying complex biological systems and showed improved performance compared to traditional systems, with applications in biological and chemical research (Aitken, Marshall, & Puglisi, 2008).
2. Asymmetric Synthesis in Pharmaceutical Applications
The yeast reductase YOL151W was used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This highlights its potential in pharmaceutical manufacturing, offering a high degree of specificity and efficiency (Choi et al., 2010).
3. Liquid-phase Catalytic Oxidation in Industrial Chemistry
This compound has applications in liquid-phase catalytic oxidation, particularly in industrial reactions. It plays a role in the transformation of cyclohexane into adipic acid, a crucial process in the chemical industry (Brégeault, 2003).
4. Cyclisation Catalyst in Organic Synthesis
It is used as a cyclisation catalyst for transforming 3-(2-fluorophenyl)-propanols to chromans in organic synthesis. This process is significant for creating complex organic compounds (Houghton, Voyle, & Price, 1984).
5. Synthesis of Mesogenic Compounds
The compound plays a role in the synthesis of mesogenic properties, particularly in lateral fluoro-substituted thiomethyl compounds. This has implications in the field of materials science, especially in developing advanced materials with specific optical properties (Goulding et al., 1995).
6. Selective Hydrogenation in Chemical Industry
It's involved in the selective hydrogenation of phenol to cyclohexanone, an important process in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
7. Inhibitory Properties in Bioorganic Chemistry
The compound exhibits inhibitory properties against human carbonic anhydrase, which has implications in the treatment of various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).
8. Biological Evaluation in Medicinal Chemistry
It has been synthesized and biologically evaluated as bis benzylidne cyclohexanone derivatives, showing potential as a potent α-glucosidase inhibitor and antileishmanial compound (Lotfy et al., 2017).
9. Environmental-Friendly Production of Adipic Acid
This compound is used in an environmentally friendly method to produce adipic acid directly from cyclohexenes, showcasing its significance in green chemistry (Sato, Aoki, & Noyori, 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-cyclohexyl-2-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXBJLIDPBGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

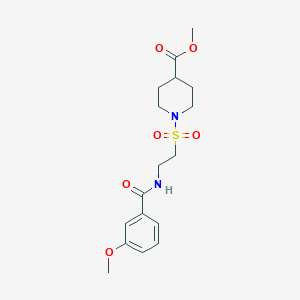
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
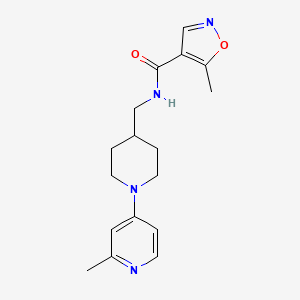
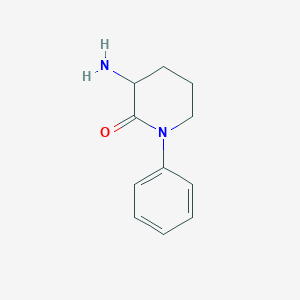
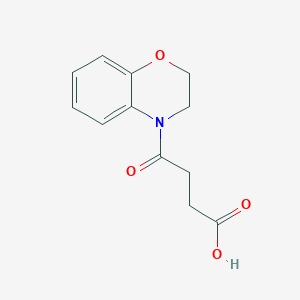
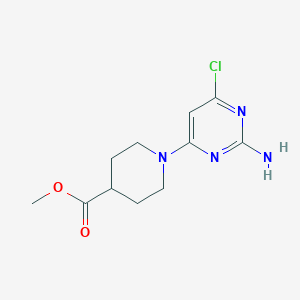
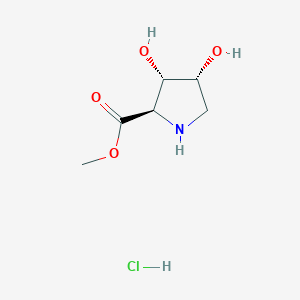
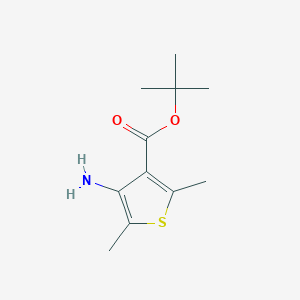
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)